molecular formula C13H14N4O8 B13815283 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) CAS No. 54420-10-9

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone)

Cat. No.: B13815283
CAS No.: 54420-10-9
M. Wt: 354.27 g/mol
InChI Key: WGSVNTFXSQAUAN-UHFFFAOYSA-N
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Description

Nucleophilic Addition-Elimination Dynamics in Acetyloxy-Substituted Systems

The formation of 1,3-bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) follows a two-step nucleophilic addition-elimination mechanism. In the initial stage, the carbonyl group of 1,3-bis(acetyloxy)-2-propanone undergoes protonation under mildly acidic conditions (pH 4.5–5.0), enhancing its electrophilicity by polarizing the carbon-oxygen double bond. The acetyloxy substituents (-OAc) at positions 1 and 3 further activate the carbonyl carbon through electron-withdrawing inductive effects, increasing its susceptibility to nucleophilic attack.

The hydrazine nitrogen of 2,4-dinitrophenylhydrazine then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This step is rate-determining and highly sensitive to pH: excessive acidity protonates the hydrazine, reducing its nucleophilicity, while insufficient acidity slows carbonyl activation. The elimination of water from the intermediate yields the final hydrazone product. Kinetic studies show that acetyloxy groups accelerate the addition step by 2–3-fold compared to unsubstituted propanone derivatives, though steric bulk partially offsets this effect.

Table 1: Impact of Reaction Conditions on Hydrazone Formation

Condition Optimal Range Effect on Rate Constant (k)
pH 4.5–5.0 Maximizes nucleophile activity
Temperature 60–70°C Accelerates elimination step
Solvent Methanol/Ethanol Balances solubility and polarity

Steric and Electronic Modulation by 2,4-Dinitrophenyl Moieties

The 2,4-dinitrophenyl group exerts dual steric and electronic effects on the hydrazone formation process. Electronically, the nitro (-NO~2~) groups at positions 2 and 4 withdraw electron density via resonance and inductive effects, stabilizing the hydrazone through delocalization of the nitrogen lone pair into the aromatic ring. This resonance stabilization lowers the energy of the final product by approximately 15–20 kJ/mol compared to non-nitrated phenylhydrazones, as evidenced by density functional theory (DFT) calculations.

Sterically, the ortho-nitro group creates significant hindrance during the nucleophilic attack step. Molecular dynamics simulations indicate that the dinitrophenyl moiety reduces the approach angle of the hydrazine nitrogen to the carbonyl carbon by 30–40°, increasing the activation energy barrier by 8–10 kJ/mol. This steric effect is partially mitigated by using polar aprotic solvents like dimethylformamide (DMF), which improve reactant solubility and reduce transition-state crowding.

Table 2: Electronic Effects of Substituents on Hydrazone Stability

Substituent Hammett σ~para~ Resonance Contribution ΔG° (kJ/mol)
-NO~2~ (2,4-di) +1.27 Strong (-M) -20.3
-OAc +0.31 Moderate (-I) -12.1
-H 0.00 None 0.0

Properties

CAS No.

54420-10-9

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

[3-acetyloxy-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate

InChI

InChI=1S/C13H14N4O8/c1-8(18)24-6-10(7-25-9(2)19)14-15-12-4-3-11(16(20)21)5-13(12)17(22)23/h3-5,15H,6-7H2,1-2H3

InChI Key

WGSVNTFXSQAUAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) typically involves the condensation reaction between 1,3-bis(acetyloxy)-2-propanone (a diacetylated ketone derivative) and 2,4-dinitrophenylhydrazine (2,4-DNP reagent). This reaction forms the hydrazone linkage through nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl carbon, followed by elimination of water.

The reaction is generally carried out under controlled acidic or basic conditions to facilitate the condensation and maximize yield and purity. The process often requires careful control of temperature and pH to avoid side reactions and degradation of sensitive groups.

Detailed Stepwise Procedure

Based on analogous hydrazone syntheses and specific data for 2,4-dinitrophenyl hydrazone derivatives, the following detailed preparation method is recommended:

Step Procedure Description
1 Dissolve 1 mmol of 1,3-bis(acetyloxy)-2-propanone in a minimum volume of ethanol or methanol. Gentle heating on a water bath may be applied if necessary to aid dissolution.
2 Cool the solution to room temperature or below (ice bath recommended).
3 Add 10 mL of 2,4-dinitrophenylhydrazine reagent solution (prepared in acidic medium, e.g., dilute HCl or acetic acid) slowly with stirring.
4 Stir the reaction mixture thoroughly to ensure complete mixing and allow the nucleophilic attack to proceed.
5 Maintain the reaction mixture in an ice bath for 30 minutes to 1 hour to promote crystallization of the hydrazone product.
6 Filter the formed crystals using a Buchner funnel under vacuum.
7 Wash the crystals with cold ethanol to remove impurities.
8 Dry the crystals under vacuum or in a desiccator.
9 Recrystallize the crude product from ethanol to enhance purity.
10 Characterize the purified product by melting point determination and spectroscopic methods (NMR, IR, MS).

This method is adapted from standard procedures for 2,4-dinitrophenyl hydrazone derivatives synthesis.

Reaction Conditions and Optimization

  • Solvent: Ethanol or methanol is preferred due to good solubility of reactants and ease of crystallization.
  • Temperature: Initial dissolution may require gentle heating (~40–50 °C), but reaction and crystallization are best performed at low temperatures (0–5 °C) to improve yield and crystal quality.
  • pH: Slightly acidic conditions favor hydrazone formation by protonating the carbonyl oxygen and activating it toward nucleophilic attack.
  • Molar Ratio: Using a slight excess of 2,4-dinitrophenylhydrazine ensures complete conversion of the ketone.
  • Reaction Time: Typically 30 minutes to 2 hours, depending on scale and stirring efficiency.

Yield and Purity

Yields for 2,4-dinitrophenyl hydrazone derivatives generally range from 70% to 90%, depending on the substrate and reaction conditions. The product typically crystallizes as well-defined yellow to orange crystals due to the conjugated dinitrophenyl group.

Research Findings and Analytical Data

Physical and Chemical Properties

Property Value
Molecular Formula C13H14N4O8
Molecular Weight 354.27 g/mol
Density 1.48 g/cm³
Boiling Point 493.7 °C at 760 mmHg
Flash Point 252.4 °C
Melting Point Not available (requires determination)

These properties are consistent with the compound's structure and functional groups.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for acetyloxy methyl protons (~2.0 ppm), hydrazone NH proton, and aromatic protons of the dinitrophenyl group.
  • Infrared Spectroscopy (IR): Bands corresponding to C=O stretching of ester groups (~1750 cm⁻¹), N–N stretching, and aromatic nitro groups (~1500 and 1350 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 354 consistent with molecular weight.

Biological and Chemical Reactivity Insights

Preliminary studies suggest this compound may exhibit antimicrobial and antifungal activities, likely due to the dinitrophenyl moiety's electrophilic nature and hydrazone linkage's ability to interact with biological nucleophiles. The compound can also form complexes with metal ions, potentially enhancing biological activity.

Summary Table: Preparation Overview

Aspect Details
Starting Materials 1,3-Bis(acetyloxy)-2-propanone, 2,4-dinitrophenylhydrazine
Solvent Ethanol or methanol
Reaction Conditions Acidic medium, 0–5 °C during condensation, stirring for 30 min to 2 hours
Isolation Crystallization, filtration, washing with cold ethanol, drying
Purification Recrystallization from ethanol
Yield Range 70–90%
Product Form Yellow-orange crystalline solid
Characterization Melting point, NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used to substitute the acetyloxy groups, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins suggests potential use in developing new antimicrobial agents.
  • Cytotoxic Effects : The dinitrophenyl moiety may enhance reactivity with nucleophiles in biological systems, potentially leading to cytotoxic effects against various cancer cell lines. This property opens avenues for its application in cancer therapy.
  • Drug Development : The unique structure of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) positions it as a candidate for further development into therapeutic agents targeting specific diseases .

Analytical Chemistry

  • Reagent for Spectroscopic Analysis : The compound can serve as a reagent in various spectroscopic techniques due to its distinctive chemical structure and properties. Its ability to form stable complexes with certain metal ions can be utilized in analytical assays .
  • Chromatographic Applications : It may be employed in chromatographic methods for the separation and identification of other chemical compounds based on its reactivity and stability under different conditions .

A study investigated the biological activity of hydrazones similar to 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone). It was found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that the dinitrophenyl hydrazone moiety plays a crucial role in enhancing biological activity .

Synthesis Optimization

Research focused on optimizing the synthesis conditions for hydrazones revealed that controlling temperature and pH significantly affects yield and purity. This optimization is critical for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) involves its interaction with molecular targets through its hydrazone and acetyloxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis likely parallels BTB hydrazone derivatives (), where heating with 2,4-dinitrophenylhydrazine induces precipitation.
  • Compound 3a () achieves a moderate 65% yield under reflux, suggesting optimized conditions for similar hydrazones .

Structural and Functional Features

Compound Name Core Structure Functional Groups Unique Features
Target Compound Acetyloxy-substituted propanone Two acetyloxy groups, 2,4-dinitrophenyl High polarity due to acetyloxy groups
BTB Hydrazone () Benzothiazole ketone derivative 2,4-dinitrophenyl, dioxime Dual reactivity (hydrazone/dioxime)
Sivifene () Bis(4-hydroxyphenyl)methanone Phenolic -OH, 2,4-dinitrophenyl Pharmaceutical applications (neoplasms)
IND-X () 4-Hydroxyindole derivative Methoxy phenol, 2,4-dinitrophenyl Diazotization synthesis pathway

Key Differences :

  • The target compound’s acetyloxy groups enhance solubility in polar solvents, whereas Sivifene’s phenolic -OH groups () favor hydrogen bonding and biological activity .
  • BTB derivatives () exhibit dual reactivity (hydrazone/dioxime), unlike the target compound’s single hydrazone functionality .

Physicochemical Properties

  • Stability : The 2,4-dinitrophenyl group in all compounds confers thermal stability but may reduce photostability due to nitro group sensitivity .
  • Spectroscopic Features : The target compound’s acetyloxy groups would show distinct IR peaks (~1740 cm⁻¹ for ester C=O), contrasting with Sivifene’s -OH stretch (~3400 cm⁻¹) .

Q & A

What are the recommended synthetic routes for 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone), and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves condensation of ketones with 2,4-dinitrophenylhydrazine (DNPH). A standard protocol includes:

  • Dissolving the ketone precursor in ethanol or DMSO.
  • Refluxing with DNPH in acidic conditions (e.g., glacial acetic acid) for 4–18 hours.
  • Cooling, filtering precipitated crystals, and recrystallizing from ethanol .
    Optimization strategies:
  • Solvent selection: Polar aprotic solvents (e.g., DMSO) may enhance reaction rates compared to ethanol.
  • Temperature control: Prolonged reflux (e.g., 18 hours) improves yield but risks decomposition.
  • Purification: Sequential recrystallization from ethanol/water mixtures increases purity (>95%) .

What analytical techniques are most effective for characterizing the structural integrity of this hydrazone derivative?

Answer:
Primary methods:

  • X-ray crystallography: Resolves molecular geometry and hydrogen-bonding networks (e.g., triclinic vs. monoclinic polymorphs) .
  • NMR spectroscopy:
    • 1H NMR: Identifies hydrazone protons (δ 8.5–10.5 ppm for aromatic N–H) and acetyloxy groups (δ 2.0–2.5 ppm).
    • 13C NMR: Confirms C=N bonds (δ 145–160 ppm) and carbonyl carbons (δ 170–180 ppm) .
  • FT-IR: Detects C=N stretches (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1340 cm⁻¹) .
    Supporting data:
PropertyValueSource
Molecular FormulaC₁₃H₁₄N₄O₈
Molecular Weight354.28 g/mol
CAS No.1567-89-1

How does polymorphism affect the physicochemical properties of this compound, and what methods identify different crystalline forms?

Answer:
Polymorphs exhibit distinct properties:

  • Melting points: Triclinic (mp 141–143°C) vs. monoclinic (mp 155–157°C) forms .
  • Solubility: Triclinic forms may dissolve faster in ethanol due to looser crystal packing .
    Characterization techniques:
  • Powder X-ray diffraction (PXRD): Differentiates lattice parameters (e.g., triclinic α = 62.4°, monoclinic β = 74.4°) .
  • Differential scanning calorimetry (DSC): Detects phase transitions (e.g., endothermic peaks at melting points).

What challenges arise in interpreting NMR spectra of this compound, and how can researchers address them?

Answer:
Challenges:

  • Signal broadening: Due to hindered rotation around the C=N bond.
  • Solvent interference: Ethanol/water residues may obscure peaks.
    Solutions:
  • Deuterated solvents: Use DMSO-d₆ to minimize proton exchange .
  • Variable-temperature NMR: Resolves dynamic effects (e.g., coalescence at elevated temperatures).
  • 2D NMR (COSY, HSQC): Assigns overlapping proton and carbon signals .

How should researchers approach contradictory data in spectroscopic analysis between theoretical predictions and experimental results?

Answer:
Steps for resolution:

Cross-validation: Compare NMR, IR, and mass spectrometry data.

Computational modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and chemical shifts.

Purity checks: HPLC (C18 column, acetonitrile/water gradient) identifies impurities (>99% purity required) .
Example discrepancy: Theoretical IR may underestimate C=N stretching due to crystal packing effects, necessitating single-crystal analysis .

What are the best practices for purification and isolation of this compound to achieve >95% purity?

Answer:
Protocol:

Crude product isolation: Filter and wash with ice-cold ethanol to remove unreacted DNPH.

Column chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate byproducts.

Recrystallization: Dissolve in hot ethanol, cool to 4°C, and filter .
Quality control:

  • TLC monitoring: Rf = 0.5 (ethyl acetate/hexane 1:1).
  • HPLC: Retention time ~12.5 min (C18 column, 1.0 mL/min flow rate) .

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